2-氯-N-((4-(吡咯啉-1-基)嘧啶-2-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

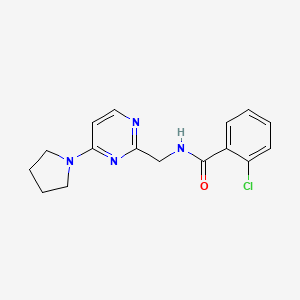

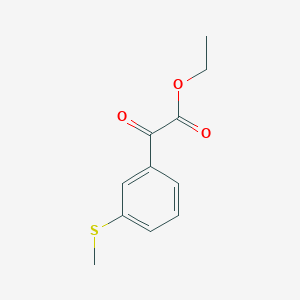

“2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a complex organic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine derivatives have been widely used by medicinal chemists to develop compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also crucial aspects of the synthesis process .Molecular Structure Analysis

The molecular structure of “2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学研究应用

分析方法开发

非水毛细管电泳:一项研究开发了一种非水毛细管电泳分离方法,用于测定甲磺酸伊马替尼及其相关物质,包括类似于2-氯-N-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)苯甲酰胺的嘧啶衍生物。由于其简单、有效和成本低,这种方法有望用于药品的质量控制 (Ye et al., 2012)。

药物发现和生物学评价

组蛋白脱乙酰酶抑制:该化合物是研究的一部分,该研究发现了口服活性组蛋白脱乙酰酶抑制剂 MGCD0103,该抑制剂显示出显着的抗肿瘤活性,目前正在进行临床试验。这凸显了其在癌症治疗中的潜在作用 (Zhou et al., 2008)。

聚集增强发射:对吡啶基取代苯甲酰胺的研究揭示了多刺激响应特性和聚集增强发射,表明在材料科学和传感器开发中具有潜在应用 (Srivastava et al., 2017)。

钾离子通道开放剂:将 N-吡啶基和嘧啶苯甲酰胺开发为治疗癫痫的 KCNQ2/Q3 钾离子通道开放剂代表了另一种治疗应用。这些化合物已在大鼠癫痫和疼痛模型中显示出疗效,证明了其潜在医学应用的广泛性 (Amato et al., 2011)。

新型合成路线和化学性质

具有扩展 π 共轭链的新型嘧啶:这项研究展示了新型嘧啶衍生物的合成,提供了对其化学性质和在包括有机电子和光物理在内的各个领域的潜在应用的见解 (Harutyunyan et al., 2020)。

香豆素衍生物的合成:该化合物参与合成新的香豆素衍生物,表明其在创建具有潜在抗菌活性的分子中的用途 (Al-Haiza et al., 2003)。

安全和危害

The compound “2-Chloro-4-(pyrrolidin-1-yl)pyrimidine” is reported to be harmful by inhalation, in contact with skin, and if swallowed . It’s reasonable to assume that “2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” may have similar hazards, but specific information is not available in the search results.

作用机制

Target of Action

The primary targets of 2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide are a variety of enzymes and receptors. These include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . The compound also acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . These targets play crucial roles in various biological processes, including signal transduction, energy metabolism, and cell adhesion.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, as an antagonist of the vanilloid receptor 1, it prevents the receptor from being activated by its natural ligands . As a modulator of the insulin-like growth factor 1 receptor, it can alter the receptor’s signaling activity .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can increase the levels of cyclic guanosine monophosphate (cGMP), a key second messenger in cells . By modulating the insulin-like growth factor 1 receptor, it can impact the insulin signaling pathway, which plays a critical role in regulating cell growth and metabolism .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and pathway involved. For example, by inhibiting phosphodiesterase type 5 and increasing cGMP levels, the compound could potentially induce smooth muscle relaxation . By modulating the insulin-like growth factor 1 receptor, it could affect cell growth and metabolism .

属性

IUPAC Name |

2-chloro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)16(22)19-11-14-18-8-7-15(20-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNROPMZUGYITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3,4-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2838957.png)

![methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2838958.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2838961.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2838963.png)

![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2838965.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2838967.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)

![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)